molecular formula C11H13NO5 B1627190 Ethyl 4-Ethoxy-3-nitrobenzoate CAS No. 937625-32-6

Ethyl 4-Ethoxy-3-nitrobenzoate

Cat. No.: B1627190
CAS No.: 937625-32-6
M. Wt: 239.22 g/mol
InChI Key: OFGXEABLPOGFPA-UHFFFAOYSA-N
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Description

Ethyl 4-Ethoxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes the nitration of ethyl 4-ethoxybenzoate to introduce the nitro group at the meta position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method ensures consistent product quality and higher yields. The process involves the use of a palladium on carbon (Pd/C) catalyst in a high-pressure reactor .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst, or tin and hydrochloric acid.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Reduction: Ethyl 4-ethoxy-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-Ethoxy-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Ethoxy-3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce specific functional groups at desired positions on the benzene ring .

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • Ethyl 2-nitrobenzoate

Comparison: Ethyl 4-Ethoxy-3-nitrobenzoate is unique due to the presence of both an ethoxy and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, compared to its analogs like Ethyl 4-nitrobenzoate or Ethyl 3-nitrobenzoate .

Biological Activity

Ethyl 4-Ethoxy-3-nitrobenzoate (C₁₁H₁₃N₁O₅) is an organic compound characterized by the presence of an ethoxy group and a nitro group on a benzoate structure. Its unique chemical properties have garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, exploring its synthesis, interactions, and potential applications supported by diverse research findings.

This compound is synthesized through several methods, including nucleophilic substitution reactions and esterification processes. The presence of both an ester and a nitro group enhances its reactivity, making it suitable for various synthetic applications. The compound has a molar mass of approximately 239.23 g/mol, with notable spectral characteristics including UV absorbance at λmax = 263 nm.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A novel ligand derived from this compound was synthesized through cyclization with sodium dithiocarbamate, leading to complexes with metal ions such as Ni(II), Zn(II), Pd(II), and Pt(IV). These complexes demonstrated promising antimicrobial effects, suggesting that this compound and its derivatives could serve as potential antimicrobial agents .

Inhibition Studies

Inhibition studies involving the compound have shown its potential in targeting specific kinases. For example, analogues containing an ethoxy group were tested for their potency against Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). While the ethoxy substitution led to a small reduction in potency against ALK F1174L, it maintained selectivity against BRD4, indicating a balance between structural modifications and biological activity .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of a new ligand from this compound revealed its antimicrobial properties. The ligand was characterized using various spectroscopic techniques, confirming its structure. The resulting metal complexes exhibited significant antimicrobial activity against several bacterial strains, showcasing the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Study 2: Kinase Inhibition

Another investigation assessed the biological activity of this compound derivatives in inhibiting key oncogenic kinases. The results demonstrated that modifications to the ethoxy group could influence the compound's efficacy against ALK and PLK-1 kinases. This highlights the importance of structural variations in enhancing or diminishing biological activity, paving the way for targeted drug design .

Comparative Analysis

The following table summarizes key compounds related to this compound and their distinctive features:

Compound NameMolecular FormulaKey Features
Ethyl 4-Methyl-3-nitrobenzoateC₁₀H₁₁N₁O₄Methyl group instead of ethoxy
Ethyl 3-Ethoxy-4-nitrobenzoateC₁₁H₁₃N₁O₄Different positioning of ethoxy
Ethyl 4-Amino-3-nitrobenzoateC₁₁H₁₂N₂O₄Amino group instead of ethoxy

Properties

IUPAC Name

ethyl 4-ethoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXEABLPOGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586246
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937625-32-6
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethoxy-3-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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